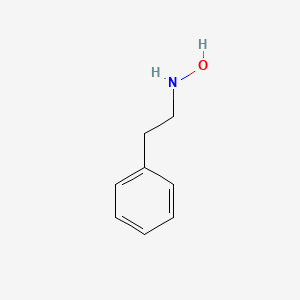

Benzeneethanamine, N-hydroxy-

Vue d'ensemble

Description

Synthesis Analysis

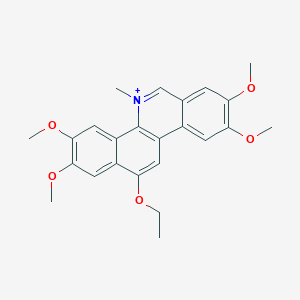

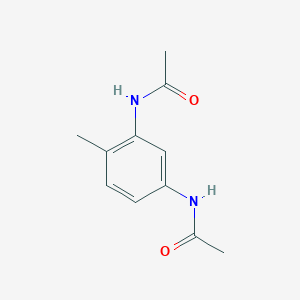

The synthesis of related compounds involves creating liquid crystalline compounds with specific molecular structures. For instance, a series of liquid crystalline compounds, N,N′-bis[(2-hydroxy-4-alkoxyphenyl)methylene]benzene-1,4-diamines, have been synthesized, differing in the length of their terminal alkyl group. These compounds were characterized using spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR (Yeap et al., 2006).

Molecular Structure Analysis

The molecular structure of benzene has been extensively studied to determine bond distances, contributing to the understanding of the structure of related compounds like Benzeneethanamine, N-hydroxy-. The thermal average bond distances determined for benzene include r_g (C-C) = 1.399 ± 0.001 A and r_g (C-H) = 1.101 ± 0.005 A (Tamagawa et al., 1976).

Chemical Reactions and Properties

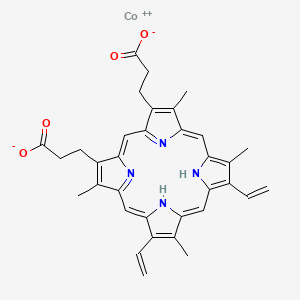

The chemical reactions involving Benzeneethanamine, N-hydroxy- can be complex and diverse. For example, benzene hydroxylation catalyzed by cytochrome P450 enzymes involves oxygen transfer in a complex mechanism, highlighting the interplay of electrophilic and radical pathways in such reactions (de Visser & Shaik, 2003).

Physical Properties Analysis

The physical properties of related compounds, such as smectogenic liquid crystals, are characterized by their transition temperatures and mesophases, studied using differential scanning calorimetry and polarizing microscopy. These compounds exhibit both tilted and non-tilted molecular orientation in their smectic phases, indicating anisotropic nature of subphases within the smectogenic region (Yeap et al., 2006).

Chemical Properties Analysis

The chemical properties, such as reactivity and interaction with other molecules, can be inferred from studies on benzene and its derivatives. For instance, benzene hydroxylation to phenol over a vanadium-based catalyst using molecular oxygen involves a Fenton-type process, indicating the role of hydroxyl radicals in such reactions (Chen et al., 2011).

Mécanisme D'action

Target of Action

It has been suggested that this compound may interact with the dopamine receptor .

Mode of Action

It is known that the compound binds to the dopamine receptor . This interaction could potentially alter the receptor’s activity, leading to changes in the signaling pathways associated with this receptor.

Biochemical Pathways

Given its potential interaction with the dopamine receptor , it can be inferred that it may influence dopaminergic signaling pathways. These pathways play crucial roles in various physiological processes, including mood regulation, reward, and motor control.

Result of Action

Given its potential interaction with the dopamine receptor , it may influence the cellular processes regulated by this receptor, potentially leading to changes in mood, reward perception, and motor control.

Propriétés

IUPAC Name |

N-(2-phenylethyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c10-9-7-6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXMJJSIJDMYJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185954 | |

| Record name | 1-Hydroxylamino-2-phenylethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzeneethanamine, N-hydroxy- | |

CAS RN |

3217-93-4 | |

| Record name | 1-Hydroxylamino-2-phenylethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003217934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxylamino-2-phenylethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane](/img/structure/B1207425.png)